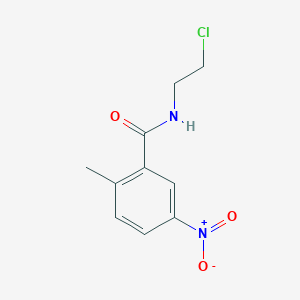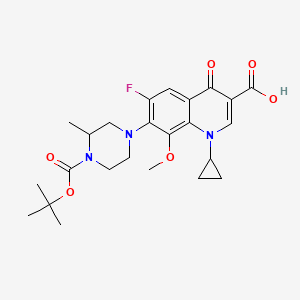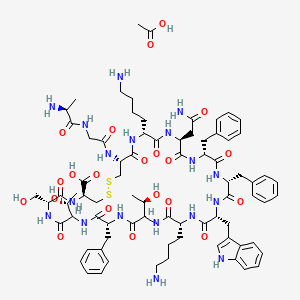
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is a chemical compound with the molecular formula C9H20Br2Si and a molecular weight of 316.15 g/mol. It is an intermediate in the synthesis of 1-Bromo-3,3-dimethyl-1-butene, which is used as a reagent in the preparation of bromo(dimethyl)butenes via the elimination of dibromo(dimethyl)butane in the preparation of alkynes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is synthesized through a series of chemical reactions. One common method involves the bromination of 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane, which is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and silylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes or alkynes are typically formed as major products in elimination reactions.
Aplicaciones Científicas De Investigación
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of bromo(dimethyl)butenes and alkynes.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane involves its reactivity as a brominated and silylated compound. The bromine atoms can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate various organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3,3-dimethylbutane: A precursor in the synthesis of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane.
1-Bromo-3,3-dimethyl-1-butene: An intermediate formed from this compound.
Uniqueness
This compound is unique due to its dual functionality as both a brominated and silylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H20Br2Si |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
(1,2-dibromo-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Br2Si/c1-9(2,3)7(10)8(11)12(4,5)6/h7-8H,1-6H3 |
Clave InChI |
SYWSVVRRDSZERZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C([Si](C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


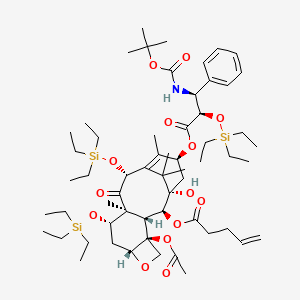

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
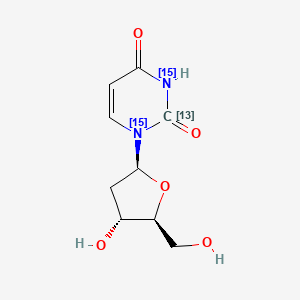
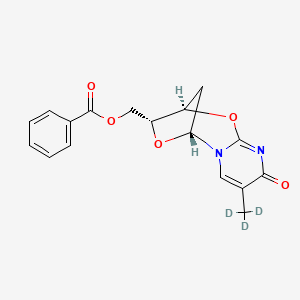
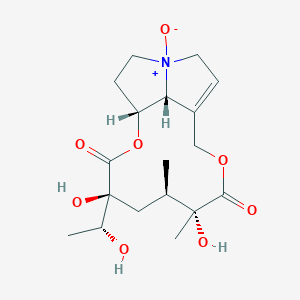
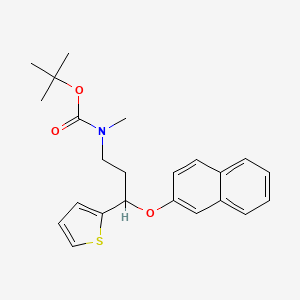
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
